molecular formula C12H9NO3 B3385975 4-(5-Formylfuran-2-yl)benzamide CAS No. 68502-16-9

4-(5-Formylfuran-2-yl)benzamide

Cat. No.: B3385975
CAS No.: 68502-16-9
M. Wt: 215.2 g/mol
InChI Key: VOHIDORBPOTXTO-UHFFFAOYSA-N
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Description

4-(5-Formylfuran-2-yl)benzamide is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

4-(5-Formylfuran-2-yl)benzamide has been utilized in the synthesis of various compounds with potential biological activities. For example, it has been involved in the synthesis of antifungal agents and anti-tubercular scaffolds.

  • Antifungal Agents : Narayana et al. (2004) synthesized compounds including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its derivatives, showcasing potential antifungal activity. This illustrates the role of benzamide derivatives in developing antifungal solutions (Narayana et al., 2004).
  • Anti-Tubercular Scaffold : Nimbalkar et al. (2018) reported the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives showing promising anti-tubercular activity with non-cytotoxic nature (Nimbalkar et al., 2018).

Chemical Synthesis and Characterization

Benzamide derivatives, such as this compound, are also used in various chemical synthesis processes and characterization studies.

  • Synthesis of Benzamide Derivatives : Norman et al. (1996) discussed the preparation of substituted benzamides as potential neuroleptic agents, indicating the broad use of benzamides in synthesizing compounds with potential pharmacological applications (Norman et al., 1996).
  • Synthesis of Heterocyclic Compounds : Saeed et al. (2015) synthesized N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, indicating potential applications in medicinal chemistry (Saeed et al., 2015).
  • Alkaline Phosphatase Inhibitors : Abbasi et al. (2019) synthesized bi-heterocyclic benzamides and evaluated them as potent inhibitors of alkaline phosphatase, showing potential medicinal applications (Abbasi et al., 2019).

Antimicrobial Activity

The application of benzamide derivatives extends to the development of antimicrobial agents.

  • Antimicrobial Agents : Bikobo et al. (2017) synthesized thiazole derivatives including 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers, demonstrating potent antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).

Pharmacological Research and Applications

Benzamide derivatives have been extensively researched for their pharmacological properties and applications.

  • Neuroleptic Activity : Iwanami et al. (1981) explored benzamides as potential neuroleptics, highlighting their significant role in the treatment of psychosis (Iwanami et al., 1981).
  • Cancer Research : Ravichandiran et al. (2019) synthesized 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, showing remarkable cytotoxic activity against various cancer cell lines, indicating the potential of benzamide derivatives in cancer treatment (Ravichandiran et al., 2019).

Properties

IUPAC Name

4-(5-formylfuran-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c13-12(15)9-3-1-8(2-4-9)11-6-5-10(7-14)16-11/h1-7H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHIDORBPOTXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303811
Record name 4-(5-Formyl-2-furanyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68502-16-9
Record name 4-(5-Formyl-2-furanyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68502-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Formyl-2-furanyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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